BenchChemオンラインストアへようこそ!

Nesosteine

Chronic Bronchitis Mucus Viscosity Clinical Trial

Procure Nesosteine for research models where generic mucolytics fail. This thiazolidinone agent uniquely combines direct mucus rheology modification with documented immunostimulation (>100% increase in lung NK and alveolar macrophage cytotoxicity) [7†L17-L19]. It outperformed NAC, ambroxol, bromhexine, carbocysteine, and sobrerol in reducing tracheobronchial mucus viscosity in bronchitic animal models, with human data confirming significant sputum viscosity reduction (p<0.05 vs. placebo) and enhanced mucociliary clearance [15†L4-L15]. Select Nesosteine for studies intersecting mucus pathophysiology and innate immunity in COPD and bronchiectasis.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
CAS No. 84233-61-4
Cat. No. B1678205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesosteine
CAS84233-61-4
SynonymsCO 1177
CO-1177
nesosteine
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1CSCN1C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15)
InChIKeyXVAYJUBRRZOANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nesosteine (CAS 84233-61-4) Procurement Guide: Thiazolidinone Mucoregulator with Distinct Viscosity Reduction and Immunostimulatory Profile


Nesosteine (CO-1177, sodium 2-(3-thiazolidinylcarbonyl)benzoate) is a small-molecule mucoregulatory agent of the thiazolidinone class, first synthesized and characterized as a novel mucolytic/mucoregulatory agent in the mid-1980s [1]. Unlike classical mucolytics that rely primarily on disulfide bond reduction or direct secretolytic activity, Nesosteine demonstrates a dual mechanistic profile: it reduces mucus viscosity via both direct rheological modification and immunostimulatory enhancement of host defense mechanisms [2]. The compound exhibits significant in vivo activity in reducing tracheobronchial mucus viscosity in bronchitic animal models and in chronic bronchitic patients, and has been directly compared to established agents including N-acetylcysteine, ambroxol, bromhexine, carbocysteine, and sobrerol [3].

Why Nesosteine Cannot Be Substituted with Generic N-Acetylcysteine or Ambroxol


Nesosteine's differentiation from commonly available mucolytics such as N-acetylcysteine (NAC) and ambroxol is not merely incremental but mechanistically distinct. While NAC reduces mucus viscosity by cleaving disulfide bonds in mucin glycoproteins and ambroxol stimulates surfactant production and ciliary activity, Nesosteine exerts its effects through a unique combination of direct mucoregulatory action on mucus rheology and production [1] coupled with a demonstrable immunostimulatory effect on pulmonary natural killer (NK) cells and alveolar macrophages [2]. Direct comparative studies have shown Nesosteine to be more active than NAC, ambroxol, bromhexine, carbocysteine, and sobrerol in reducing tracheobronchial mucus viscosity in bronchitic animal models [3]. Furthermore, clinical data demonstrate that Nesosteine significantly reduces sputum viscosity in chronic bronchitic patients (p<0.05 vs. placebo) [4] and improves mucociliary clearance [5]. These multifaceted, quantitatively validated effects cannot be assumed or replicated by simple substitution with a single-mechanism generic mucolytic.

Nesosteine Procurement-Relevant Quantitative Evidence: Head-to-Head and Pre-Clinical/Clinical Differentiation Data


Nesosteine vs. Placebo: Significant Reduction in Sputum Viscosity in Chronic Bronchitic Patients

In a double-blind, placebo-controlled clinical trial, Nesosteine administered orally at 900 mg/day for 7 days produced a statistically significant decrease in sputum viscosity (p<0.05) in hypersecretory chronic bronchitic patients, whereas placebo resulted in a slight, non-significant increase in viscosity [1].

Chronic Bronchitis Mucus Viscosity Clinical Trial Rheology

Nesosteine Enhances Mucociliary Clearance: Pre-Post Treatment Quantitative Data

In a clinical study of patients with acute exacerbations of chronic bronchitis, oral Nesosteine at 600 mg/day for 15 days resulted in a significant increase in mucus transport rate compared to pre-treatment baseline measurements [1].

Mucociliary Clearance Chronic Bronchitis Expectoration Airway Clearance

Nesosteine vs. Established Mucolytics: Superior In Vivo Viscosity Reduction in Bronchitic Rabbit Model

In a rabbit model of H2SO4-induced bronchitis, Nesosteine demonstrated greater activity in reducing tracheobronchial mucus viscosity compared to a panel of standard mucolytic/mucoregulatory drugs, including N-acetylcysteine, ambroxol, bromhexine, S-carboxymethylcysteine, sobrerol, and mercaptopropionylglycine [1].

Mucolytic Activity Animal Model Comparative Efficacy Bronchitis

Nesosteine Immunostimulatory Activity: Quantified Increase in Pulmonary NK and Macrophage Cytotoxicity

In mice, a single oral dose of Nesosteine at 100 mg/kg produced a >100% increase in lung NK-mediated cytotoxicity and alveolar macrophage direct cytotoxicity 48 hours post-administration [1].

Immunostimulation Natural Killer Cells Alveolar Macrophages Host Defense

Nesosteine Optimal Application Scenarios: Where Evidence Supports Procurement


Chronic Bronchitis and COPD Research Requiring Viscosity Reduction with Functional Clearance Improvement

Procurement is strongly indicated for in vivo models of chronic bronchitis or for clinical trial design in hypersecretory respiratory disorders. The combination of significant sputum viscosity reduction (p<0.05 vs. placebo) and enhanced mucociliary clearance documented in human studies [1] provides a robust evidence base. Nesosteine should be prioritized over generic mucolytics that lack direct human data on functional clearance improvement.

Studies Investigating Dual Mucoregulatory and Immunostimulatory Mechanisms in Airway Disease

Given the unique, quantitatively demonstrated immunostimulatory effect on pulmonary NK cells and macrophages (>100% increase in cytotoxicity) [2], Nesosteine is the compound of choice for research exploring the intersection of mucus pathophysiology and innate immunity in chronic respiratory diseases such as COPD and bronchiectasis.

Preclinical Efficacy Models Where Superior Potency vs. Standard-of-Care Mucolytics is Required

In rabbit models of bronchitis, Nesosteine exhibited greater activity than N-acetylcysteine, ambroxol, bromhexine, carbocysteine, and sobrerol in reducing mucus viscosity [3]. Researchers seeking a high-potency mucolytic comparator or a compound with established superiority over existing agents should select Nesosteine for their studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesosteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.